NCC-149

Übersicht

Beschreibung

NCC-149 ist ein selektiver Inhibitor der Histon-Deacetylase 8 (HDAC8). Histon-Deacetylasen sind Enzyme, die an der Entfernung von Acetylgruppen von Lysinresten auf Histonproteinen beteiligt sind, was zu Chromatinverdichtung und transkriptioneller Repression führt. HDAC8, ein Mitglied der Klasse I Histon-Deacetylasen, wurde in verschiedene Krankheiten verwickelt, darunter Krebs, neurologische Erkrankungen und fibrotische Erkrankungen .

Herstellungsmethoden

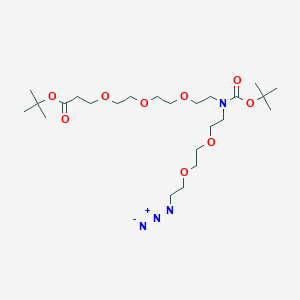

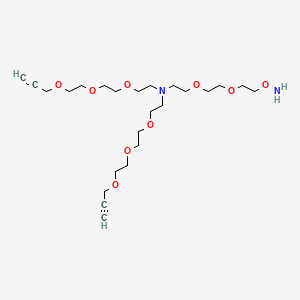

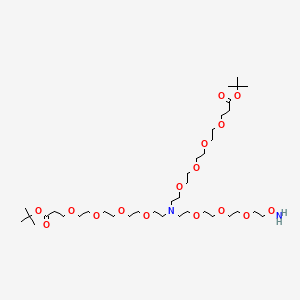

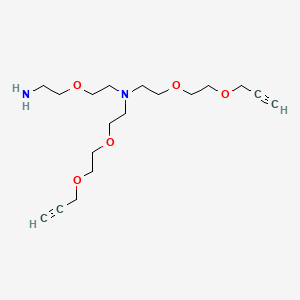

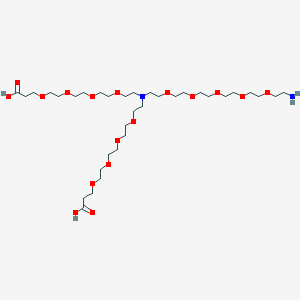

Die Synthese von this compound umfasst einen mehrstufigen Prozess. Die Verbindung wird typischerweise unter Verwendung eines Click-Chemie-Ansatzes synthetisiert, der die Reaktion eines Azids mit einem Alkin zur Bildung eines Triazolrings umfasst. Die spezifische Syntheseroute und die Reaktionsbedingungen für this compound sind wie folgt :

Schritt 1: Herstellung des Azid-Vorläufers.

Schritt 2: Herstellung des Alkin-Vorläufers.

Schritt 3: Click-Reaktion zwischen dem Azid- und dem Alkin-Vorläufer zur Bildung des Triazolrings.

Schritt 4: Funktionalisierung des Triazolrings zur Gewinnung von this compound.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, wobei es vor allem um die Wechselwirkung mit HDAC8 geht. Die Verbindung wirkt als Inhibitor, indem sie an das aktive Zentrum von HDAC8 bindet und so die Deacetylierung von Histonproteinen verhindert . Die wichtigsten Reaktionen und Bedingungen sind wie folgt:

Inhibition von HDAC8: this compound bindet an das Zinkion im aktiven Zentrum von HDAC8 und blockiert so seine enzymatische Aktivität.

Zellzyklusarretierung: This compound induziert eine Zellzyklusarretierung in der G2/M-Phase, was zu einer verringerten Expression der Gene für Cyclin A2 und Cyclin B1 führt.

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :

Krebsforschung: this compound hat sich als wirksam bei der Hemmung des Wachstums von T-Zell-Lymphom- und Leukämiezellen erwiesen.

Neurologische Erkrankungen: Die Verbindung wurde auf ihr Potenzial zur Behandlung neurologischer Erkrankungen durch Modulation der Expression neuronaler Marker untersucht.

Fibrotische Erkrankungen: this compound wurde auf seine Rolle bei der Reduzierung von Fibrose durch Hemmung der HDAC8-Aktivität untersucht.

Epigenetische Studien: Die Verbindung wird als Werkzeug verwendet, um die Rolle von HDAC8 bei der epigenetischen Regulation und Genexpression zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung von HDAC8. Der Mechanismus beinhaltet die Bindung von this compound an das aktive Zentrum von HDAC8, wo es mit dem Zinkion interagiert und so die Deacetylierung von Histonproteinen verhindert . Diese Hemmung führt zur Anhäufung acetylierter Histone, was zu einer Chromatinrelaxation und erhöhter Genexpression führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Regulation von Zellzyklusgenen und neuronalen Markern .

Wissenschaftliche Forschungsanwendungen

NCC-149 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

Cancer Research: this compound has shown efficacy in inhibiting the growth of T-cell lymphoma and leukemia cells.

Neurological Disorders: The compound has been studied for its potential in treating neurological conditions by modulating the expression of neuronal markers.

Fibrotic Diseases: this compound has been investigated for its role in reducing fibrosis by inhibiting HDAC8 activity.

Epigenetic Studies: The compound is used as a tool to study the role of HDAC8 in epigenetic regulation and gene expression.

Wirkmechanismus

Mode of Action

NCC-149 interacts with HDAC8, inhibiting its function . It is suggested that selective inhibitors like this compound target specific structural features of the hdac8 active site .

Biochemical Pathways

HDAC8 is involved in various biochemical pathways, including those related to gene expression and protein function . By inhibiting HDAC8, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

In vitro studies have shown that cells treated with an HDAC8-selective inhibitor like this compound showed smaller embryoid bodies (EBs) than non-treated cells, as well as reduced expression levels of the neuronal marker, NeuN . This suggests that this compound may have a role in regulating neural differentiation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as air quality, housing conditions, and social environment can impact health outcomes and overall wellbeing . .

Biochemische Analyse

Biochemical Properties

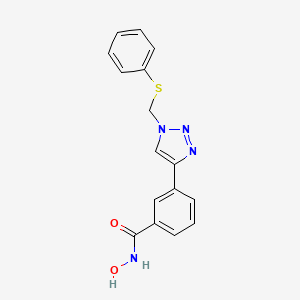

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide plays a crucial role in biochemical reactions by selectively inhibiting HDAC8. HDAC8 is an enzyme involved in the removal of acetyl groups from histone proteins, which affects chromatin structure and gene expression. By inhibiting HDAC8, NCC-149 can modulate gene expression and influence various cellular processes. The compound interacts with HDAC8 by binding to its active site, thereby preventing the deacetylation of histone proteins .

Cellular Effects

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide has been shown to have significant effects on various types of cells and cellular processes. In P19 cells, this compound reduces the expression levels of the neuronal marker NeuN and decreases cell proliferation . Additionally, the compound induces cell cycle arrest at the G2/M phase and reduces the size of embryoid bodies in a dose-dependent manner . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide involves its selective inhibition of HDAC8. By binding to the active site of HDAC8, this compound prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression . This inhibition results in the downregulation of specific genes, such as cyclin A2 and cyclin B1, which are involved in cell cycle regulation . Additionally, the compound’s selective inhibition of HDAC8 over other HDAC isoforms contributes to its specificity and reduced side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on HDAC8 for extended periods, leading to sustained changes in gene expression and cellular processes . The compound’s stability in different solvents and storage conditions can affect its efficacy .

Dosage Effects in Animal Models

The effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC8 and modulate gene expression without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with HDAC8, an enzyme that plays a key role in the deacetylation of histone proteins . By inhibiting HDAC8, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular processes and gene expression .

Transport and Distribution

The transport and distribution of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of HDAC8 suggests that it may be preferentially localized to regions with high HDAC8 activity . Additionally, the compound’s solubility and stability in different solvents can affect its distribution and accumulation within cells .

Subcellular Localization

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is primarily localized in the nucleus, where it exerts its inhibitory effects on HDAC8 . The compound’s ability to target the nucleus is likely due to its interactions with nuclear transport proteins and its affinity for HDAC8. This subcellular localization is crucial for its role in modulating gene expression and chromatin structure .

Vorbereitungsmethoden

The synthesis of NCC-149 involves a multi-step process. The compound is typically synthesized using a click chemistry approach, which involves the reaction of an azide with an alkyne to form a triazole ring. The specific synthetic route and reaction conditions for this compound are as follows :

Step 1: Preparation of the azide precursor.

Step 2: Preparation of the alkyne precursor.

Step 3: Click reaction between the azide and alkyne precursors to form the triazole ring.

Step 4: Functionalization of the triazole ring to obtain this compound.

Analyse Chemischer Reaktionen

NCC-149 undergoes various chemical reactions, primarily involving its interaction with HDAC8. The compound acts as an inhibitor by binding to the active site of HDAC8, preventing the deacetylation of histone proteins . The major reactions and conditions are as follows:

Inhibition of HDAC8: this compound binds to the zinc ion in the active site of HDAC8, blocking its enzymatic activity.

Cell Cycle Arrest: This compound induces cell cycle arrest at the G2/M phase, leading to decreased expression of cyclin A2 and cyclin B1 genes.

Vergleich Mit ähnlichen Verbindungen

NCC-149 ist unter den HDAC8-Inhibitoren aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen umfassen PCI-34051, das ebenfalls HDAC8 angreift, jedoch mit unterschiedlichen Selektivitätsprofilen . Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, selektiv HDAC8 zu hemmen, ohne andere Histon-Deacetylase-Isoformen zu beeinflussen, was es zu einem wertvollen Werkzeug für die Untersuchung HDAC8-spezifischer Funktionen und therapeutischer Anwendungen macht .

Ähnliche Verbindungen

PCI-34051: Ein weiterer selektiver HDAC8-Inhibitor mit einem anderen Selektivitätsprofil.

HDAC8-Inhibitoren: Verschiedene andere Verbindungen, die HDAC8 mit unterschiedlichem Selektivitätsgrad und unterschiedlicher Potenz angreifen.

Eigenschaften

IUPAC Name |

N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORPIZJGSLWDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693446 | |

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316652-41-1 | |

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?

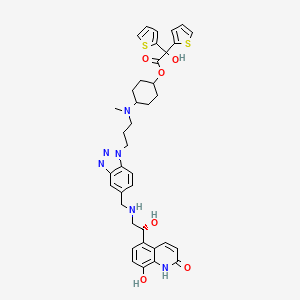

A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that this compound acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with this compound in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of this compound in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.

Q2: How was this compound discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?

A2: this compound, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of this compound derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent this compound molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.

Q3: What is the significance of developing selective HDAC8 inhibitors like this compound?

A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While this compound demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes this compound a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)